molecular formula C16H12Cl2N2 B2894165 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole CAS No. 55432-06-9

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole

Cat. No.: B2894165
CAS No.: 55432-06-9
M. Wt: 303.19
InChI Key: JNYLUNACJAOEIB-UHFFFAOYSA-N
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Description

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring substituted with chloromethyl, chlorophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions can vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated products.

Scientific Research Applications

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-chlorophenylpyrazole
  • 3-(4-chlorophenyl)-1-phenylpyrazole
  • 4-(methyl)-3-(4-chlorophenyl)-1-phenylpyrazole

Uniqueness

What sets 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole apart is its specific combination of substituents, which can confer unique chemical properties and biological activities

Properties

IUPAC Name

4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2/c17-10-13-11-20(15-4-2-1-3-5-15)19-16(13)12-6-8-14(18)9-7-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYLUNACJAOEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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